molecular formula C17H16N2O4S B13129672 (4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid

Cat. No.: B13129672
M. Wt: 344.4 g/mol
InChI Key: VNGRNGSLBSSVLJ-MLCCFXAWSA-N
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Description

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a pyridine ring, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a thiazolidine derivative with a pyridine-containing compound under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: A simpler analog without the benzyloxycarbonyl and pyridine groups.

    Pyridine-4-carboxylic acid: Lacks the thiazolidine ring and benzyloxycarbonyl group.

Uniqueness

(4R)-3-((Benzyloxy)carbonyl)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H16N2O4S/c20-16(21)14-11-24-15(13-6-8-18-9-7-13)19(14)17(22)23-10-12-4-2-1-3-5-12/h1-9,14-15H,10-11H2,(H,20,21)/t14-,15?/m0/s1

InChI Key

VNGRNGSLBSSVLJ-MLCCFXAWSA-N

Isomeric SMILES

C1[C@H](N(C(S1)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(N(C(S1)C2=CC=NC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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